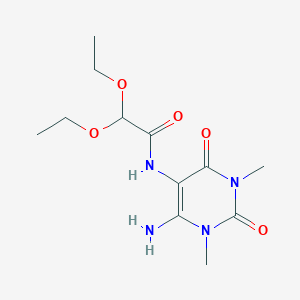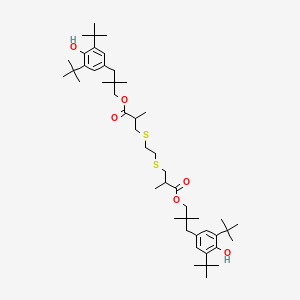![molecular formula C10H15ClO B13806319 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride CAS No. 85440-78-4](/img/structure/B13806319.png)
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride is a bicyclic organic compound with the molecular formula C10H15ClO. It is a derivative of bicyclo[2.2.1]heptane, commonly known as norbornane, with two methyl groups at the 3-position and a carbonyl chloride group at the 2-position. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride typically involves the chlorination of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid. The carboxylic acid can be prepared through various methods, including the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by hydrolysis and decarboxylation. The resulting carboxylic acid is then treated with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to yield the corresponding carbonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for the exothermic chlorination reactions. The use of automated systems for reagent addition and product isolation helps in maintaining consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Aqueous acidic or basic conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a source of the 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl group.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid
- 3,3-Dimethylbicyclo[2.2.1]heptane-2-thione
- 2,3-Dimethylene-bicyclo[2.2.1]heptane
Uniqueness
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity compared to its carboxylic acid and thione counterparts. This makes it a valuable intermediate in organic synthesis, particularly in the formation of amides and esters.
Properties
CAS No. |
85440-78-4 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-8H,3-5H2,1-2H3 |
InChI Key |
MMJZYLSOVDKRTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)

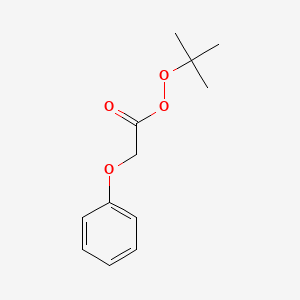
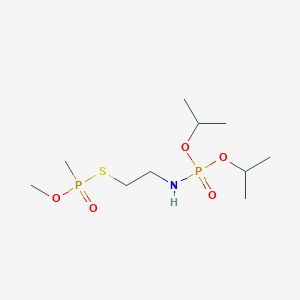
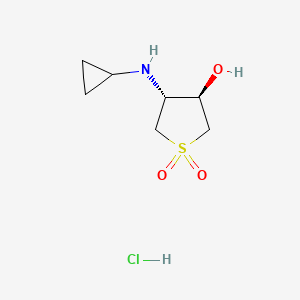

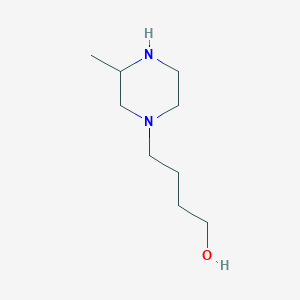
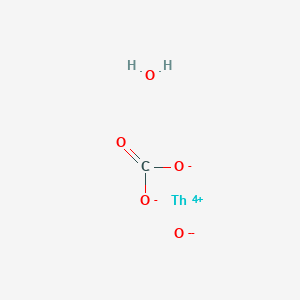
![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
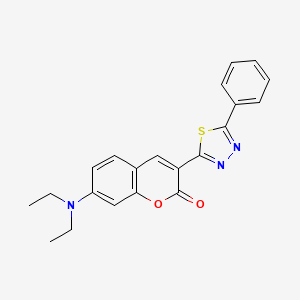
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
